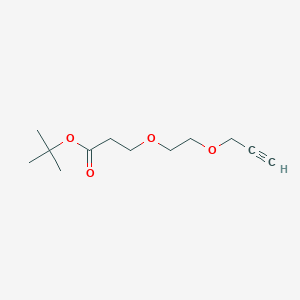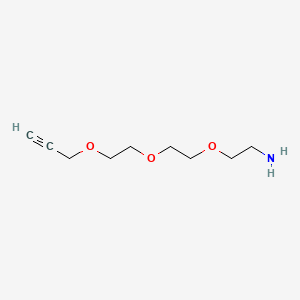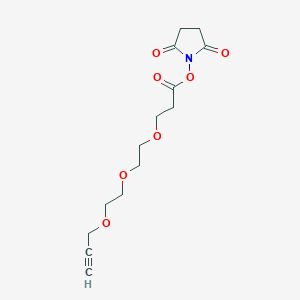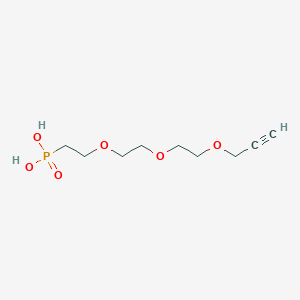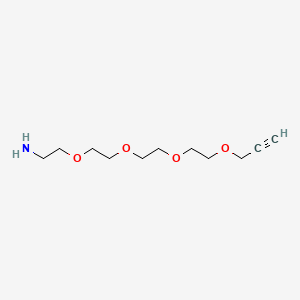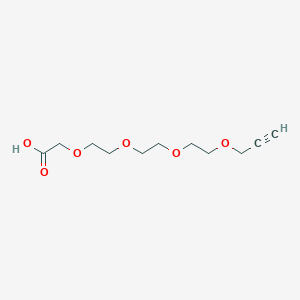
PSB-1491
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PSB-1491 is a selective and competitive monoamine oxidase B (MAO-B) inhibitor . It has an IC50 of 0.386 nM for hMAO-B, showing >25000-fold selectivity versus MAO-A .
Molecular Structure Analysis
The molecular formula of PSB-1491 is C15H11Cl2N3O . The molecular weight is 320.17 . The SMILES representation is O=C(NC1=CC=C(C(Cl)=C1)Cl)C2=CC3=C(C=C2)N(N=C3)C .Chemical Reactions Analysis
As a monoamine oxidase B (MAO-B) inhibitor, PSB-1491 likely interacts with the MAO-B enzyme, preventing it from breaking down neurotransmitters such as dopamine . This can increase the levels of these neurotransmitters in the brain.Physical And Chemical Properties Analysis
PSB-1491 has a molecular weight of 320.17 . Its molecular formula is C15H11Cl2N3O . The elemental composition is C, 56.27; H, 3.46; Cl, 22.14; N, 13.12; O, 5.00 .科学研究应用
冷中子和超冷中子的精密实验
- 应用: 由德国DFG和奥地利FWF资助的SPP 1491优先计划使用中子作为工具来解决粒子物理学和天体物理学中的基本开放性问题。该计划侧重于新物理,表现为与期望值(Abele, 2014)略有偏差。
CERN PS Booster的控制和数据采集系统
- 应用: CERN PS Booster (PSB)采用计算机辅助的控制和数据采集系统。自1972年以来运行的这个系统对于同步和控制多个PSB环的效率和经济性优化过程至关重要(Asseo et al., 1971)。
协调基因表达和调控序列的识别
- 应用: 太平洋生物计算学研讨会(PSB)对生物计算学中新兴子学科至关重要。它涉及关键领域,如基因表达分析、分子网络和其他应用于生物问题的计算方法(Stormo, 1999)。
新航天器和保护地球免受小行星危害
- 应用: 一个旨在在火星轨道上建立一个保护站带(PSB)的项目,以减轻地球面临的小行星危险。这种创新方法还有助于基础天文学和天体物理学研究(Baurov et al., 2014)。
152Tb-PSMA-617的临床前研究和首次人体应用
- 应用: 对152Tb-PSMA-617的研究展示了其在前列腺癌PET/CT成像中的潜力。这项研究突出了铽同位素在核医学中的治疗应用中的作用(Müller et al., 2019)。
玻璃偏振计的仪器和分析方法
- 应用: 极化敏感玻璃偏振计(PSBs)的开发及其在宇宙微波背景(CMB)偏振计中的应用。这项技术对于研究宇宙微波背景的偏振至关重要(Jones et al., 2006)。
有氧异养氧化、硝化和反硝化的联合过程
- 应用: 渗透支撑生物膜(PSB)反应器被开发用于废水处理中异养氧化、反硝化和硝化的联合过程。这项技术在生物膜反应器应用方面取得了重大进展(Timberlake et al., 1988)。
属性
CAS 编号 |
1619884-67-1 |
|---|---|
产品名称 |
PSB-1491 |
分子式 |
C15H11Cl2N3O |
分子量 |
320.17 |
IUPAC 名称 |
N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
InChI 键 |
OIDIFCINLNNUKU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PSB-1491; PSB 1491; PSB1491; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



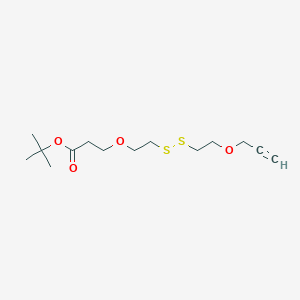
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
